![molecular formula C10H8IN B1529816 3-Iodo-8-methylquinoline CAS No. 1424245-96-4](/img/structure/B1529816.png)
3-Iodo-8-methylquinoline
Overview
Description
3-Iodo-8-methylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a molecular weight of 269.08 g/mol . The IUPAC name for this compound is 3-iodo-8-methylquinoline .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 3-Iodo-8-methylquinoline is C10H8IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
3-Iodo-8-methylquinoline is a powder at room temperature . It has a molecular weight of 269.08 g/mol .Scientific Research Applications
Palladium-Catalyzed C(sp3)-H Selective Iodination
A significant application of 3-Iodo-8-methylquinoline is demonstrated in the palladium-catalyzed C(sp3)-H selective iodination and acetoxylation of 8-methylquinolines. This process offers a versatile method for accessing various C8-substituted quinolines, leveraging the reactivity and utility of organic iodides. The technique is characterized by mild reaction conditions and good tolerance of functional groups, making it a valuable tool in organic synthesis (Zhang et al., 2022).
Synthesis of Halogenated 8-Methylquinolines
Another important application is the synthesis of halogenated 8-methylquinolines, including the aromatic chlorination and iodination of 8-methylquinoline. This process involves the use of chlorine or iodine in concentrated sulfuric acid in the presence of silver sulfate. Such methodologies are crucial for the development of various halogenated quinoline derivatives (Tochilkin et al., 1983).
Palladium-Catalyzed C-H Fluorination
3-Iodo-8-methylquinoline is also utilized in the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives. This transformation employs nucleophilic fluoride, using AgF as the fluoride source combined with a hypervalent iodine oxidant. Understanding both the scope and mechanism of this reaction is essential for advancing fluorination methods in organic chemistry (McMurtrey et al., 2012).
Antitumor Polycyclic Acridines Synthesis
In the field of medicinal chemistry, 3-Iodo-8-methylquinoline derivatives play a role in the synthesis of antitumor polycyclic acridines. These compounds, particularly the pentacyclic acridinium salts, are designed to destabilize telomeric integrity and show potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, important for cancer therapy (Cookson et al., 2005).
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
properties
IUPAC Name |
3-iodo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXVZZCLBYBYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-8-methylquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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